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Compound Name: 3,4-Divanillyltetrahydrofuran

Cat. No.: B1202787 Get Quote

A detailed comparison of 3,4-Divanillyltetrahydrofuran and its analogs reveals key structural

features that dictate their binding affinity to Sex Hormone-Binding Globulin (SHBG), a critical

protein in regulating sex hormone bioavailability. Researchers in drug development can

leverage these insights to design novel therapeutics targeting hormone-dependent conditions.

3,4-Divanillyltetrahydrofuran, a lignan found in plants like stinging nettle (Urtica dioica) and

flaxseed (Linum usitatissimum), has garnered significant interest for its ability to interact with

Sex Hormone-Binding Globulin (SHBG). By binding to SHBG, this compound and its analogs

can displace endogenous steroid hormones, such as testosterone and estradiol, thereby

increasing their unbound, biologically active concentrations in the bloodstream. This

mechanism of action is being explored for its potential therapeutic applications in conditions

influenced by hormonal imbalances.

The affinity of these lignans for SHBG is highly dependent on their molecular structure. Key

structure-activity relationships (SAR) have been elucidated, providing a roadmap for the design

of more potent and selective SHBG inhibitors. The primary determinants of binding affinity

include the stereochemistry of the tetrahydrofuran core, the substitution pattern on the aromatic

rings, and the nature of the aliphatic portion of the molecule.

Comparative Binding Affinities of 3,4-
Divanillyltetrahydrofuran Analogs to SHBG
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The following table summarizes the in vitro binding affinities of several 3,4-
divanillyltetrahydrofuran analogs and related lignans to human SHBG. The data is presented

as IC50 values, the concentration of the compound required to displace 50% of bound

radiolabeled dihydrotestosterone (DHT), and the association constant (Ka) for the most potent

analog.

Compound IC50 (µM)
Association Constant (Ka)
(M⁻¹)

(-)-3,4-Divanillyltetrahydrofuran 2.6 3.2 (± 1.7) x 10⁶

(-)-Matairesinol 52 Not Reported

(-)-Secoisolariciresinol 230 Not Reported

(±)-Enterolactone 620 Not Reported

Nordihydroguaiaretic acid

(NDGA)
>1000 Not Reported

(±)-Enterodiol >1000 Not Reported

Data sourced from Schöttner et al., 1998, Journal of Natural Products.[1][2]

Key Structure-Activity Relationship Insights
Several key structural features have been identified as crucial for high-affinity binding to

SHBG[1][3]:

Stereochemistry: The diastereomeric form of the lignan plays a significant role. Studies have

shown that the (±)-diastereoisomers of 3,4-divanillyltetrahydrofuran are more active than

their meso counterparts.

Aromatic Substitution: The presence of a 4-hydroxy-3-methoxy (guaiacyl) substitution pattern

on the aromatic rings is a strong determinant of high binding affinity. This is evident in the

significantly higher potency of (-)-matairesinol compared to (±)-enterolactone, which lacks

the methoxy groups.
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Aliphatic Structure: The nature of the central aliphatic core is critical. A tetrahydrofuran ring,

as seen in the most potent analog, (-)-3,4-divanillyltetrahydrofuran, contributes to a higher

binding affinity compared to the butanolide structure of (-)-matairesinol or the butane-1,4-diol

structure of (-)-secoisolariciresinol. Generally, a decrease in the polarity of the aliphatic part

of the molecule leads to an increase in activity.

Experimental Protocols
The determination of the binding affinity of 3,4-divanillyltetrahydrofuran analogs to SHBG is

typically performed using competitive binding assays. A common method is the charcoal assay,

as described in the literature[1].

SHBG Competitive Binding Assay (Charcoal Method)

Preparation of Reagents:

Human SHBG, purified from the serum of pregnant women.

Radiolabeled ligand, typically [³H]-dihydrotestosterone ([³H]-DHT).

Unlabeled competitor ligands (3,4-divanillyltetrahydrofuran analogs).

Dextran-coated charcoal suspension.

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

Incubation:

A fixed concentration of human SHBG is incubated with a fixed concentration of [³H]-DHT.

Varying concentrations of the unlabeled competitor ligands are added to the incubation

mixture.

The mixture is incubated for a sufficient period (e.g., 3 hours at 4°C) to allow for binding to

reach equilibrium.

Separation of Bound and Free Ligand:
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The dextran-coated charcoal suspension is added to the incubation mixture and incubated

for a short period (e.g., 5 minutes). The charcoal adsorbs the unbound [³H]-DHT.

The mixture is then centrifuged to pellet the charcoal.

Quantification:

The radioactivity in the supernatant, which represents the amount of [³H]-DHT bound to

SHBG, is measured using a liquid scintillation counter.

Data Analysis:

The amount of bound [³H]-DHT is plotted against the concentration of the competitor

ligand.

The IC50 value, the concentration of the competitor that inhibits 50% of the specific

binding of [³H]-DHT, is determined from the resulting dose-response curve.

The association constant (Ka) can be calculated from the IC50 values using established

equations.

Signaling Pathway and Experimental Workflow
Visualization
Signaling Pathway of Nur77-Mediated Testosterone Synthesis

3,4-Divanillyltetrahydrofuran has also been shown to influence testosterone synthesis

through the activation of the orphan nuclear receptor Nur77. The following diagram illustrates

the proposed signaling pathway in testicular Leydig cells.
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Caption: Nur77 signaling pathway in testosterone synthesis.

Experimental Workflow for SHBG Binding Assay

The following diagram outlines the key steps in a typical competitive binding assay to

determine the affinity of 3,4-divanillyltetrahydrofuran analogs for SHBG.
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Caption: Experimental workflow for SHBG competitive binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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